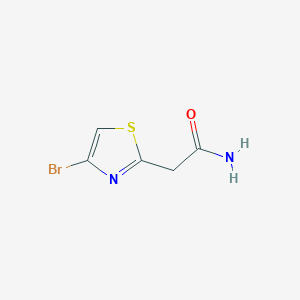
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2,2-difluoro-1-hydroxy-3-buten-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-cyanobenzaldehyde with 2,2-difluoro-3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(2,2-difluoro-3-oxobutyl)benzonitrile.
Reduction: Formation of 4-(2,2-difluoro-1-hydroxy-3-buten-1-yl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s difluoroalkyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Another difluoro-substituted aromatic compound with different functional groups.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: A structurally related compound with a hydroxybenzoic acid moiety.
Benzene, (4,4-difluoro-3-buten-1-yn-1-yl)-: A similar compound with a difluorobutenyl group attached to a benzene ring.
Uniqueness
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
505068-78-0 |
|---|---|
Formule moléculaire |
C11H9F2NO |
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
4-(2,2-difluoro-1-hydroxybut-3-enyl)benzonitrile |
InChI |
InChI=1S/C11H9F2NO/c1-2-11(12,13)10(15)9-5-3-8(7-14)4-6-9/h2-6,10,15H,1H2 |
Clé InChI |
BMOULFUXLWZTBC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(C1=CC=C(C=C1)C#N)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)
![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)



![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)


![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


